2-(3,6-dihydro-2H-pyran-4-yl)-2-methylpropan-1-amine
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Overview
Description
2-(3,6-Dihydro-2H-pyran-4-yl)-2-methylpropan-1-amine is an organic compound that features a pyran ring fused with an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,6-dihydro-2H-pyran-4-yl)-2-methylpropan-1-amine typically involves the reaction of 3,6-dihydro-2H-pyran with appropriate amine precursors under controlled conditions. One common method involves the use of boronic acid derivatives as intermediates. The reaction conditions often include the use of catalysts such as palladium complexes and bases like potassium carbonate, under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. This includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
2-(3,6-Dihydro-2H-pyran-4-yl)-2-methylpropan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can convert the compound into its reduced forms using reagents such as lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium complexes, platinum catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols .
Scientific Research Applications
2-(3,6-Dihydro-2H-pyran-4-yl)-2-methylpropan-1-amine has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of agrochemicals, pharmaceuticals, and dyes.
Mechanism of Action
The mechanism of action of 2-(3,6-dihydro-2H-pyran-4-yl)-2-methylpropan-1-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3,6-Dihydro-2H-pyran-4-ylboronic acid: Shares the pyran ring structure but differs in functional groups.
2-Methylpropan-1-amine: Similar amine structure but lacks the pyran ring.
4-Aminopyran: Contains both pyran and amine groups but with different substitution patterns.
Uniqueness
2-(3,6-Dihydro-2H-pyran-4-yl)-2-methylpropan-1-amine is unique due to its specific combination of a pyran ring and an amine group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in synthesis and research.
Properties
IUPAC Name |
2-(3,6-dihydro-2H-pyran-4-yl)-2-methylpropan-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO/c1-9(2,7-10)8-3-5-11-6-4-8/h3H,4-7,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUKWTMMHFLDRGS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CN)C1=CCOCC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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